The Bax channel blocker is a small molecule compound that serves as an allosteric inhibitor of the Bax protein, which plays a critical role in the apoptotic process. Specifically, it binds to the inactive form of Bax and inhibits its activation mediated by tBID, a pro-apoptotic member of the Bcl-2 family. The compound has garnered attention due to its potential to selectively inhibit Bax-dependent apoptosis and prevent mitochondrial cytochrome c release, which is a pivotal event in the apoptotic pathway. The chemical structure of the Bax channel blocker is identified by the CAS number 329349-20-4, with a molecular weight of 540.12 g/mol and a formula of C19H21Br2N3O·2HCl .
The Bax channel blocker is classified as an allosteric inhibitor within the broader category of apoptosis inhibitors. It is synthesized from 3,6-dibromocarbazole derivatives and has been primarily sourced from suppliers such as Tocris Bioscience and APExBIO, which provide it for laboratory research purposes .
The synthesis of the Bax channel blocker involves several steps typical for organic compounds, particularly those derived from carbazole structures. The synthesis process generally includes:
The compound's synthesis is guided by structure-activity relationship studies that inform modifications to enhance its binding affinity and inhibitory potency against Bax-mediated processes.
The molecular structure of the Bax channel blocker can be represented by its chemical formula C19H21Br2N3O·2HCl. Its structural features include:
The InChI key for this compound is HWFKCAFKXZFOQT-UHFFFAOYSA-N, which provides a unique identifier for database searches .
The primary reaction mechanism involves the binding of the Bax channel blocker to inactive Bax, preventing its conformational change necessary for mitochondrial membrane insertion. The compound demonstrates significant inhibition of cytochrome c release from mitochondria in vitro, with an IC50 value of approximately 0.52 μM .
This inhibition does not affect the initial activation or translocation of Bax but rather blocks its ability to form channels in the mitochondrial membrane, thus preventing apoptosis.
The mechanism by which the Bax channel blocker operates involves:
Studies have shown that this compound can significantly reduce cytochrome c release in various experimental setups, indicating its potential utility in therapeutic contexts where apoptosis needs to be modulated .
The primary applications of the Bax channel blocker include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3